1-(Hydroxymethyl)cyclohexa-2,5-diene-1-carboxylic acid
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Overview
Description
1-(Hydroxymethyl)cyclohexa-2,5-diene-1-carboxylic acid is a chemical compound with a unique structure that includes a hydroxymethyl group and a carboxylic acid group attached to a cyclohexa-2,5-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)cyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the hydroxymethylation of cyclohexa-2,5-diene-1-carboxylic acid. This reaction typically requires the use of formaldehyde and a base, such as sodium hydroxide, under controlled conditions to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)cyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1-(Carboxymethyl)cyclohexa-2,5-diene-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid.
Substitution: Various substituted cyclohexa-2,5-diene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)cyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclohexa-2,5-diene-1-carboxylic acid involves its reactivity with various chemical reagents. The hydroxymethyl group can participate in hydrogen bonding and nucleophilic attacks, while the carboxylic acid group can undergo deprotonation and form salts. These interactions are crucial in its applications in synthesis and research .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1-carboxylic acid: Lacks the hydroxymethyl group, making it less reactive in certain reactions.
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid: Saturated ring structure, leading to different reactivity and applications.
2,5-Cyclohexadiene-1,4-dione: Contains a diketone structure, offering different chemical properties and uses.
Uniqueness
1-(Hydroxymethyl)cyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on a diene ring. This combination provides a versatile platform for various chemical reactions and applications in research and industry .
Properties
CAS No. |
62627-31-0 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-(hydroxymethyl)cyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-8(7(10)11)4-2-1-3-5-8/h2-5,9H,1,6H2,(H,10,11) |
InChI Key |
QGKBJHNLUDFKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C=C1)(CO)C(=O)O |
Origin of Product |
United States |
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